molecular formula C13H13NO3S2 B3024442 (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 402932-19-8

(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3024442
CAS No.: 402932-19-8
M. Wt: 295.4 g/mol
InChI Key: IPUWSWJKHFNHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound has shown promise in biological studies due to its potential antimicrobial and anti-inflammatory properties. It is often used in assays to evaluate its efficacy against various bacterial and fungal strains.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Preliminary studies suggest that it may possess anticancer activity, making it a candidate for further drug development and clinical trials.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatile reactivity makes it valuable for the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(3-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(3-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one stands out due to the presence of both ethoxy and hydroxy functional groups on the benzylidene moiety. This unique combination of substituents can influence its reactivity and biological activity, potentially enhancing its therapeutic potential.

Properties

IUPAC Name

5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-3-17-9-6-4-5-8(11(9)15)7-10-12(16)14(2)13(18)19-10/h4-7,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUWSWJKHFNHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386576
Record name (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402932-19-8
Record name (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.